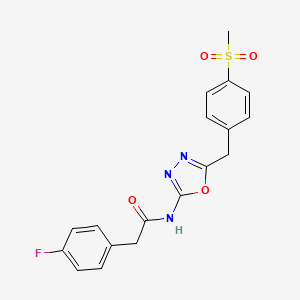

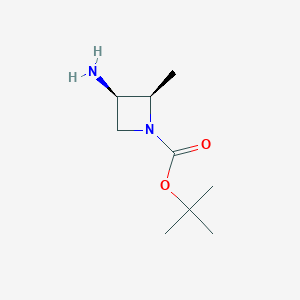

Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate, also known as Boc-3-amino-2-methylazetidine-1-carboxylic acid, is a chemical compound that has gained significant attention in the field of organic chemistry. This compound is widely used in the synthesis of various organic molecules due to its unique structural properties.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate serves as a pivotal intermediate in the synthesis of complex molecules. For example, its derivatives have been utilized in the highly stereoselective hydroformylation of oxazoline derivatives to produce amino acid derivatives of significant synthetic value, illustrating its role in the synthesis of homochiral compounds with up to 99% diastereoselectivities (Kollár & Sándor, 1993). This process exemplifies its utility in producing intermediates critical for further chemical transformations.

Role in Medicinal Chemistry

In medicinal chemistry, derivatives of tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate are synthesized for their potential therapeutic applications. For instance, its use in creating histamine H4 receptor ligands highlights its significance in drug discovery, particularly in the development of compounds with anti-inflammatory and antinociceptive properties (Altenbach et al., 2008). This underlines the compound's versatility in synthesizing biologically active molecules that target specific receptors.

Contributions to Material Science

In material science, tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate derivatives have been explored for their potential in creating new materials. The compound's derivatives have been synthesized as intermediates in producing mTOR-targeted PROTAC molecules, showcasing its role in the advancement of targeted therapy technologies (Zhang et al., 2022).

Mechanism of Action

Target of Action

The primary targets of a compound like “Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate” would likely be determined by its functional groups. The presence of an amino group and a carboxylate group suggests that it might interact with biological systems through acid-base reactions or hydrogen bonding .

Mode of Action

The compound’s interaction with its targets would depend on the specific biological context. It might bind to a receptor or enzyme, altering its function and leading to downstream effects .

Biochemical Pathways

The affected pathways would depend on the specific targets of “Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate”. Given its structure, it might be involved in pathways related to amino acid metabolism or signal transduction .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate” would be influenced by factors such as its size, polarity, and functional groups. The tert-butyl group might increase its lipophilicity, potentially enhancing its absorption and distribution .

Result of Action

The molecular and cellular effects of “Tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate” would be determined by its mode of action and the specific biochemical pathways it affects .

Action Environment

Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions might affect the compound’s structure and therefore its activity .

properties

IUPAC Name |

tert-butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNTYEYDNBONGP-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CN1C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

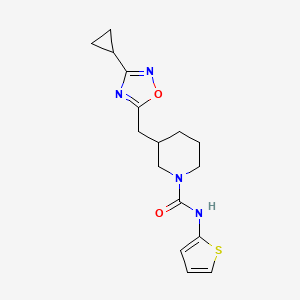

![1-[4-[(E)-Pent-2-enyl]piperazin-1-yl]ethanone](/img/structure/B2602262.png)

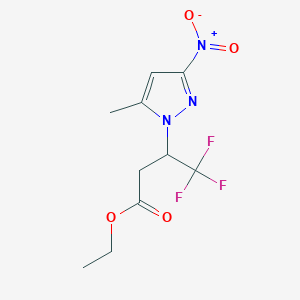

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2602263.png)

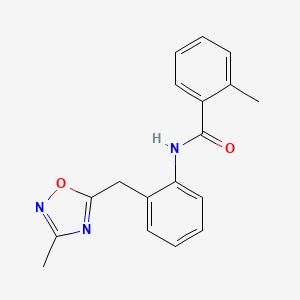

![N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide](/img/structure/B2602281.png)